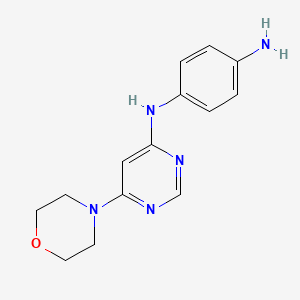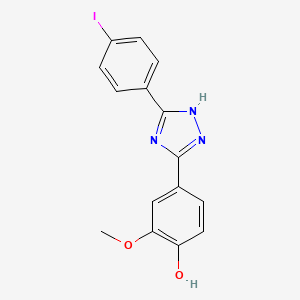
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride is a chiral amine compound that features a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Ethanamine Group: This step involves the nucleophilic substitution of a halogenated precursor with an amine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions could target the dioxolane ring or the amine group.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenated precursors and amines are typical reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro compound, while reduction could produce a simpler amine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride can be used as a chiral building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be used to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a precursor for pharmaceutical compounds or as an active ingredient in drugs targeting specific pathways.
Industry
In industry, it could be used in the synthesis of polymers, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanamine: The non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanaminehydrochloride lies in its chiral nature, which can impart specific biological activities and interactions that are not present in its non-chiral or differently chiral counterparts.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)3-4-8;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
DMNZFCBVJRDHOQ-RGMNGODLSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)CCN)C.Cl |
Kanonische SMILES |
CC1(OCC(O1)CCN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloro-7-(piperidin-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11792917.png)
![3-Chloro-1-isopropylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792928.png)






![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11792975.png)
